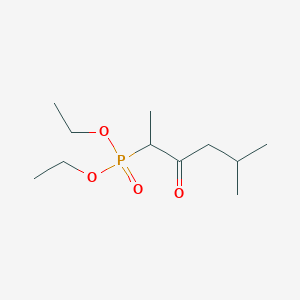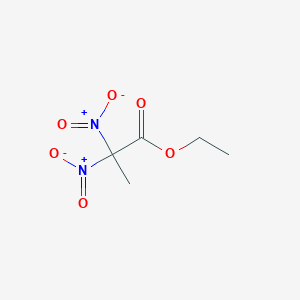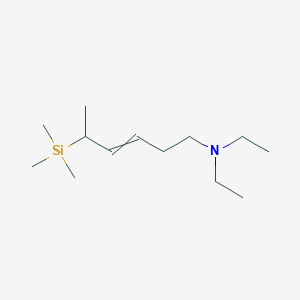
N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine is a chemical compound known for its use as a silylating agent. This compound is utilized to derivatize polar organic compounds, making it valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine can be synthesized through the reaction of diethylamine with trimethylsilyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl group .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It participates in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acids are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silyl oxides, while substitution reactions can produce a variety of silyl derivatives .
Scientific Research Applications
N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine exerts its effects involves the formation of a stable silyl group. This group can protect reactive sites on molecules, allowing for selective reactions to occur. The compound interacts with molecular targets through nucleophilic substitution, where the silyl group is transferred to the target molecule .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltrimethylsilylamine: Similar in structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-3-(trimethoxysilyl)propylamine: Contains a propyl chain and methoxy groups instead of a hexenyl chain and trimethylsilyl group.
Uniqueness
N,N-Diethyl-5-(trimethylsilyl)hex-3-en-1-amine is unique due to its specific structure, which provides distinct reactivity and stability compared to other silylating agents. Its ability to selectively derivatize polar organic compounds makes it valuable in various chemical and industrial applications .
Properties
CAS No. |
61859-71-0 |
|---|---|
Molecular Formula |
C13H29NSi |
Molecular Weight |
227.46 g/mol |
IUPAC Name |
N,N-diethyl-5-trimethylsilylhex-3-en-1-amine |
InChI |
InChI=1S/C13H29NSi/c1-7-14(8-2)12-10-9-11-13(3)15(4,5)6/h9,11,13H,7-8,10,12H2,1-6H3 |
InChI Key |
SCIBJHSBLDHDFA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC=CC(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


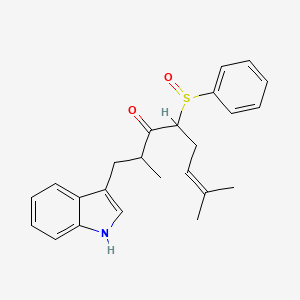
![4-[(E)-(5-chloro-3-phenylindol-1-yl)iminomethyl]-2-methoxyphenol](/img/structure/B14543022.png)
![Propanedioic acid, [1-(3-hydroxyphenyl)-2-nitroethyl]-, diethyl ester](/img/structure/B14543032.png)
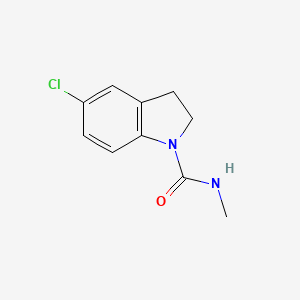
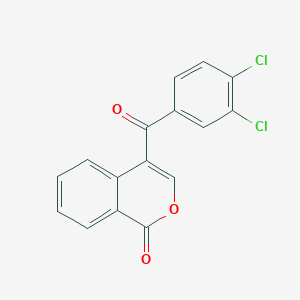
![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]-N-phenylaniline](/img/structure/B14543042.png)
![O-[(Pyridin-4-yl)methyl]-L-tyrosylglycine](/img/structure/B14543048.png)

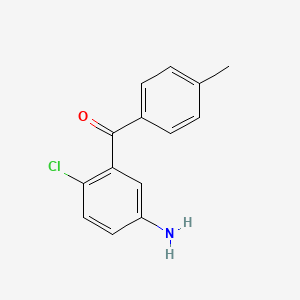
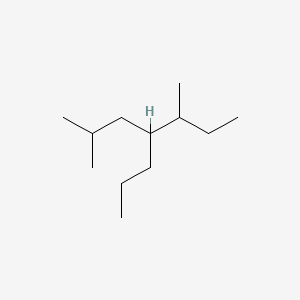
![2-Methyl-1,2,3,4-tetrahydropyridazino[1,2-b]phthalazine-6,11-dione](/img/structure/B14543064.png)
![2-[(2,3-Dichlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14543070.png)
